2-(3-Formylphenyl)acetic acid

Physicochemical characterization Crystallization behavior Process chemistry

2-(3-Formylphenyl)acetic acid (CAS 34956-29-1) is an aromatic aldehyde-carboxylic acid with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. The compound features a formyl group at the meta (3-) position of the phenyl ring and an acetic acid side chain, giving it bifunctional reactivity suitable for condensation, nucleophilic addition, and cyclization chemistries.

Molecular Formula C9H8O3
Molecular Weight 164.16
CAS No. 34956-29-1
Cat. No. B2369477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Formylphenyl)acetic acid
CAS34956-29-1
Molecular FormulaC9H8O3
Molecular Weight164.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)CC(=O)O
InChIInChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
InChIKeyIQAJOXWTCPIEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Formylphenyl)acetic acid (CAS 34956-29-1) — Strategic Procurement Guide for Meta-Substituted Aldehyde-Acid Building Blocks


2-(3-Formylphenyl)acetic acid (CAS 34956-29-1) is an aromatic aldehyde-carboxylic acid with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . The compound features a formyl group at the meta (3-) position of the phenyl ring and an acetic acid side chain, giving it bifunctional reactivity suitable for condensation, nucleophilic addition, and cyclization chemistries [1]. Commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) , it is primarily positioned as a pharmaceutical intermediate and, notably, as a member of the Protein Degrader Building Block family for PROTAC development [2].

Why 2-(3-Formylphenyl)acetic Acid Cannot Be Replaced by Its Ortho or Para Isomers in Precision Synthesis


Isomeric formylphenylacetic acids share the same molecular formula (C₉H₈O₃) and molecular weight (164.16 g/mol) but diverge critically in physicochemical properties, chemical stability, and spatial geometry . The ortho isomer (CAS 1723-55-3) undergoes spontaneous intramolecular cyclization to benzopyran-3-one under acidic conditions, rendering it unsuitable for applications requiring free aldehyde persistence [1]. The para isomer (CAS 34841-47-9) exhibits a melting point of 131 °C versus 92–94 °C for the meta isomer, reflecting different crystal packing and solubility behavior that directly impacts purification and formulation workflows . Furthermore, the meta substitution pattern provides a ~120° exit vector angle, geometrically distinct from the linear ~180° vector of the para isomer — a parameter known to influence ternary complex formation efficiency in PROTAC degrader design [2].

Differential Evidence Guide — Quantified Performance Dimensions of 2-(3-Formylphenyl)acetic Acid vs. Closest Analogs


Melting Point Depression: Meta Isomer (92–94 °C) vs. Para Isomer (131 °C) — Implications for Crystallization and Handling

The melting point of 2-(3-formylphenyl)acetic acid is 92–94 °C (recrystallized from dichloromethane/hexane), significantly lower than that of its para isomer (2-(4-formylphenyl)acetic acid, CAS 34841-47-9), which melts at 131 °C . This 37–39 °C depression reflects the less symmetric crystal packing of the meta isomer, which can facilitate dissolution in organic solvents at moderate temperatures and reduce energy input during melt-processing or hot-filtration steps [1].

Physicochemical characterization Crystallization behavior Process chemistry

Chemical Stability: Resistance to Intramolecular Cyclization — Meta vs. Ortho Isomer

The ortho isomer (2-(2-formylphenyl)acetic acid, CAS 1723-55-3) is prone to intramolecular dehydration, forming benzopyran-3-one. In boiling acetic anhydride, partial conversion occurs; in concentrated sulphuric acid, conversion to the conjugate acid of benzopyran-3-one is complete [1]. By contrast, the meta isomer cannot undergo intramolecular cyclization because the formyl and acetic acid groups are positioned on non-adjacent ring carbons, ensuring full persistence of the free aldehyde under acidic conditions [2]. This differential stability is critical when the aldehyde is required for subsequent oxime, hydrazone, or reductive amination couplings.

Chemical stability Side-reaction suppression Aldehyde persistence

Exit Vector Geometry: Meta (~120°) vs. Para (180°) Substitution Angle — Relevance to PROTAC Ternary Complex Formation

A systematic study by Almodóvar-Rivera et al. (2023) demonstrated that ortho-, meta-, and para-substituted phenyl linkers attached to the C4-position of lenalidomide produce distinct spatial orientations that differentially affect PROTAC-induced ternary complex formation and target degradation efficiency [1]. The meta-substituted phenylacetic acid provides an exit vector with an approximate 120° angle relative to the phenyl ring plane, whereas the para isomer projects at 180° (linear) . This angular difference alters the reach and orientation of the E3 ligase ligand relative to the target protein ligand, a parameter recognized as critical for ubiquitination-competent ternary complex geometry [2].

PROTAC linker design Exit vector Ternary complex geometry

Commercial Positioning: Explicit Classification as a 'Protein Degrader Building Block' vs. Generic Research Chemical Status of Isomers

2-(3-Formylphenyl)acetic acid is explicitly cataloged by major suppliers (e.g., Aladdin Scientific / CalpacLab) under the product family 'Protein Degrader Building Blocks' [1]. This curated classification reflects its validated utility in constructing heterobifunctional degrader molecules. In contrast, the para isomer (CAS 34841-47-9) and ortho isomer (CAS 1723-55-3) are generally listed as generic 'research chemicals' or 'organic building blocks' without specific degrader-family designation . This commercial curation signals a demonstrated track record of successful incorporation into PROTAC scaffolds, reducing the screening burden for medicinal chemistry teams building degrader libraries.

Targeted protein degradation PROTAC building block Commercial sourcing

Patent Track Record: Chiesi Farmaceutici and ChemoCentryx — Validated Use in Drug Discovery Pipelines

2-(3-Formylphenyl)acetic acid is cited as a synthetic intermediate in patents assigned to Chiesi Farmaceutici S.p.A. (US2014/155428 A1, 2014) and ChemoCentryx, Inc. (WO2007/051062 A2, 2007) . The Chiesi patent relates to PDE4/muscarinic M3 dual antagonists for respiratory indications, while the ChemoCentryx patent covers immunomodulatory compounds targeting chemokine receptors. The meta-formylphenylacetic acid scaffold was employed specifically for its ability to undergo condensation and cyclization to form heterocyclic cores . Neither the ortho nor para isomer is cited in these specific patent families, indicating that the meta substitution geometry was a deliberate selection for the synthetic route [1].

Pharmaceutical intermediate Patent literature Drug discovery

Optimal Procurement and Application Scenarios for 2-(3-Formylphenyl)acetic Acid (CAS 34956-29-1)


PROTAC Linker Library Synthesis Requiring Defined Exit Vector Geometry

When constructing a panel of PROTAC candidates to systematically explore linker geometry, 2-(3-Formylphenyl)acetic acid provides the meta-substituted aryl-acid motif with an approximately 120° exit vector [1]. This complements the linear (180°) para isomer and acute (60°) ortho isomer in a comprehensive geometry scan. The free aldehyde enables oxime ligation for rapid 'split PROTAC' assembly, while the carboxylic acid allows amide coupling to amine-functionalized E3 ligase ligands or target protein ligands [2]. The compound's resistance to intramolecular cyclization ensures aldehyde integrity during coupling and storage [3].

Pharmaceutical Intermediate for Heterocyclic Core Construction (PDE4 / Chemokine Receptor Programs)

For medicinal chemistry programs targeting PDE4 or chemokine receptors, 2-(3-Formylphenyl)acetic acid serves as a validated intermediate for constructing substituted heterocyclic cores via condensation and cyclization chemistries, as demonstrated in patent filings by Chiesi Farmaceutici and ChemoCentryx [1]. The meta substitution ensures that the acetic acid side chain and formyl group are positioned appropriately for subsequent ring-closure reactions to form indazole, dihydropyridine, or related heterocyclic systems [2].

Scale-Up Process Chemistry Where Lower Melting Point Reduces Purification Costs

For process chemistry teams scaling reactions beyond gram quantities, the melting point of 92–94 °C (vs. 131 °C for the para isomer) enables recrystallization at lower temperatures with reduced solvent volumes and energy input [1]. This can translate to measurable operational cost savings during multi-kilogram campaigns, especially when hot filtration or melt-transfer unit operations are employed [2].

Aldehyde-Acid Orthogonal Functionalization for Sequential Bioconjugation

The compound's bifunctional architecture — a meta-formyl group and a pendant acetic acid — allows sequential, orthogonal functionalization: the carboxylic acid can first be coupled to an amine-bearing payload via standard EDC/HOBt chemistry, followed by aldehyde-specific oxime or hydrazone ligation to a second component [1]. The meta isomer's chemical stability ensures that the aldehyde remains intact throughout the initial acid-coupling step, unlike the ortho isomer which risks cyclization under the same conditions [2].

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